![molecular formula C13H12N4O2 B14342604 4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline CAS No. 106132-44-9](/img/structure/B14342604.png)
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is specifically known for its applications in dyeing processes and its potential use in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-methyl aniline to form 2-methyl-4-nitroaniline. This intermediate is then diazotized using sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is subsequently coupled with aniline under alkaline conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 4-[(E)-(2-Methyl-4-aminophenyl)diazenyl]aniline.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the dyeing of textiles and as a colorant in various industrial applications.
Mécanisme D'action
The mechanism of action of 4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to potential antibacterial effects. The azo group can also undergo reduction in biological systems, forming reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Nitrophenyl)diazenyl]aniline: Similar structure but lacks the methyl group.
4-[(2-Nitrophenyl)diazenyl]aniline: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline is unique due to the presence of both the methyl and nitro groups, which influence its chemical reactivity and potential applications. The specific substitution pattern enhances its stability and makes it suitable for various industrial and research applications.
Propriétés
Numéro CAS |
106132-44-9 |
|---|---|
Formule moléculaire |
C13H12N4O2 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
4-[(2-methyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H12N4O2/c1-9-8-12(17(18)19)6-7-13(9)16-15-11-4-2-10(14)3-5-11/h2-8H,14H2,1H3 |
Clé InChI |
HYIBUZDVSWTRTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
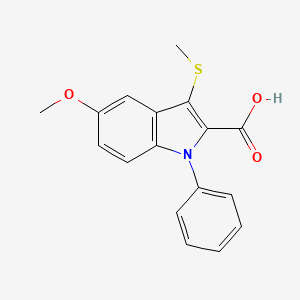

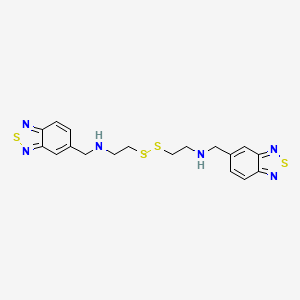
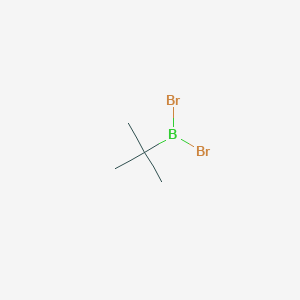
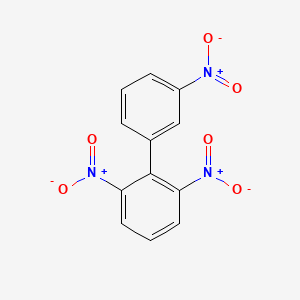


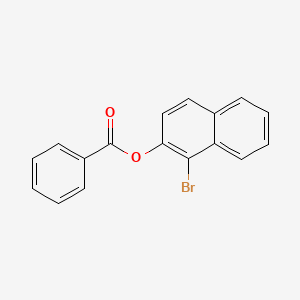
![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)

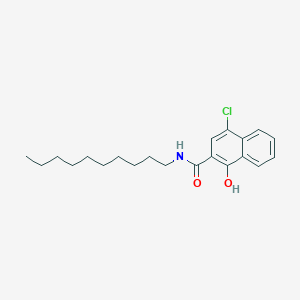
![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
